1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride
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Overview
Description
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a tetrahydro ring system. It is commonly used in various scientific research fields due to its versatile chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Reduction: The benzodiazole ring is then subjected to reduction to form the tetrahydro derivative. This step often employs hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Methylation: The tetrahydrobenzodiazole is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Amination: The final step involves the introduction of the amine group at the 6-position. This can be achieved through nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions of the benzodiazole ring. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like NaH or K2CO3, acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce alkyl or acyl groups.
Scientific Research Applications
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4,5,6,7-tetrahydro-1H-indazole: Similar in structure but with an indazole ring instead of a benzodiazole ring.
1-methyl-4,5,6,7-tetrahydro-1H-benzimidazole: Contains a benzimidazole ring, differing in the position of nitrogen atoms.
1-methyl-4,5,6,7-tetrahydro-1H-quinazoline: Features a quinazoline ring, which has different electronic properties.
Uniqueness
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride is unique due to its specific ring structure and the presence of the amine group at the 6-position. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
2680536-94-9 |
---|---|
Molecular Formula |
C8H15Cl2N3 |
Molecular Weight |
224.1 |
Purity |
95 |
Origin of Product |
United States |
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